1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
CAS No.: 1956331-86-4
Cat. No.: VC2881800
Molecular Formula: C8H18Cl2N2O
Molecular Weight: 229.14 g/mol
* For research use only. Not for human or veterinary use.
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride - 1956331-86-4](/images/structure/VC2881800.png)
Specification
CAS No. | 1956331-86-4 |
---|---|
Molecular Formula | C8H18Cl2N2O |
Molecular Weight | 229.14 g/mol |
IUPAC Name | 1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride |
Standard InChI | InChI=1S/C8H16N2O.2ClH/c1-3-9-4-2-8(1)7-10-5-6-11-8;;/h9-10H,1-7H2;2*1H |
Standard InChI Key | DRCFFILZGMKHTP-UHFFFAOYSA-N |
SMILES | C1CNCCC12CNCCO2.Cl.Cl |
Canonical SMILES | C1CNCCC12CNCCO2.Cl.Cl |
Introduction
Structural Characteristics
Molecular Structure
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride features a distinctive spirocyclic framework with two six-membered rings joined at a spiro carbon atom. The scaffold contains an oxygen atom at position 1 and nitrogen atoms at positions 4 and 9. This arrangement creates a morpholine-like ring fused with a piperidine-like ring through the shared spiro carbon. The dihydrochloride salt form includes two chloride counterions associated with the protonated nitrogen atoms.
This structure is closely related to 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride, which contains an additional methyl group at position 4 but otherwise shares the same core scaffold . The spirocyclic nature of this compound provides conformational rigidity that can be advantageous for specific molecular interactions in biological systems.
Physical and Chemical Properties
The physical and chemical properties of 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can be inferred from related compounds in the same structural class:
Property | Value | Notes |
---|---|---|
Molecular Formula | C8H16Cl2N2O | Based on core structure without substituents |
Molecular Weight | Approximately 229.14 g/mol | Calculated from atomic weights |
Physical State | Solid | Typical for hydrochloride salts |
Solubility | Water-soluble | Enhanced by dihydrochloride salt form |
Melting Point | Likely >200°C | Common for amine hydrochloride salts |
pKa | Approximately 8-9 for protonated amines | Estimated from typical amine values |
The compound's dihydrochloride salt form significantly enhances its water solubility compared to the free base, making it more suitable for various research applications and formulation processes. The presence of both oxygen and nitrogen atoms in the molecule provides sites for hydrogen bonding and potential interactions with biological targets.
Synthesis Methods
Synthetic Approaches
The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives typically involves a series of reactions to construct the spirocyclic core structure. Based on information about related compounds, the synthesis may employ strategies similar to those used for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives .
One synthetic approach involves the formation of 6-substituted-1-oxa-6-azaspiro[2.5]octane intermediates. For example, a representative synthesis described in the literature involves the reaction of appropriate starting materials to form 6-phenethyl-1-oxa-6-azaspiro[2.5]octane, which can then be further transformed to yield the desired spirocyclic structure .
Key Synthetic Steps
Based on the synthesis of related compounds, the preparation of 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride likely involves:
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Construction of the spirocyclic core structure through appropriate cyclization reactions
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Introduction of the oxygen atom at position 1 and nitrogen atoms at positions 4 and 9
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Conversion to the dihydrochloride salt by treatment with hydrogen chloride in an appropriate solvent
The synthesis of related derivatives has been demonstrated to be versatile, allowing for exploration of different substitution patterns to optimize pharmacological properties .
Pharmacological Properties
Structure-Activity Relationships
Research on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has yielded important structure-activity relationship (SAR) data that provides insights into the pharmacophore requirements for optimal biological activity:
Structural Position | Optimal Substituents | Effect on Activity |
---|---|---|
Position 9 | Phenethyl derivatives | Enhanced receptor binding |
Position 4 | Substituted pyridyl moieties | Improved pharmacological profile |
Position 2 | Small alkyl groups | Optimal activity balance |
These SAR findings demonstrate that the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold serves as an effective template for designing compounds with specific pharmacological properties, particularly when appropriately substituted .
Therapeutic Applications
Advantages Over Traditional Analgesics
Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane show several potential advantages over traditional opioid analgesics:
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Reduced Side Effects: At equianalgesic doses, compound 15au showed less constipation than oxycodone, suggesting that the dual mechanism of action (MOR agonism and σ1R antagonism) may provide a better side effect profile .
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Peripheral Activity: Unlike centrally acting opioids, compound 15au demonstrated local, peripheral activity in pain models, which was reversed by the σ1R agonist PRE-084 . This peripheral action could potentially reduce central nervous system side effects commonly associated with opioid analgesics.
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Dual Mechanism: The combination of MOR agonism and σ1R antagonism represents a novel approach to pain management that may offer advantages over single-mechanism drugs .
Comparative Analysis
Comparison with Related Compounds
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been used to develop various derivatives with different substitution patterns and pharmacological properties. A comparison of some related compounds highlights the versatility of this structural class:
This comparison illustrates how structural modifications to the base scaffold can significantly influence the pharmacological properties and potential applications of these compounds.
Advantages of the Spirocyclic Structure
The spirocyclic nature of 1-oxa-4,9-diazaspiro[5.5]undecane provides several advantages that make it particularly valuable in medicinal chemistry:
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Conformational Rigidity: The rigid structure helps maintain specific three-dimensional arrangements that can enhance selective interactions with biological targets.
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Multiple Substitution Sites: The scaffold offers various positions for chemical modification, allowing for systematic optimization of properties.
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Stereochemical Control: The structure allows for the development of stereoselective compounds with specific configurations, as demonstrated with chiral derivatives of related compounds .
Current Research Directions
Recent Advancements
Research on 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has made significant advancements in recent years, particularly in the development of dual-action compounds targeting both σ1R and MOR. This represents a novel approach in medicinal chemistry that aims to combine complementary mechanisms of action for enhanced therapeutic efficacy .
The development of compound 15au with its balanced dual pharmacological profile represents a significant milestone in this field, demonstrating the potential of this scaffold for creating analgesics with improved properties .
Future Research Perspectives
Based on the current research landscape, several promising directions for future investigations of 1-oxa-4,9-diazaspiro[5.5]undecane and its derivatives can be identified:
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Further optimization of substituents to enhance dual receptor binding profiles and improve pharmacokinetic properties.
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Expansion of therapeutic applications beyond pain management, exploring potential utility in other conditions where MOR and σ1R play important roles.
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Development of more selective derivatives targeting specific receptor subtypes or focusing on either central or peripheral activities.
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Exploration of alternative salt forms or formulations to optimize stability, solubility, and bioavailability.
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